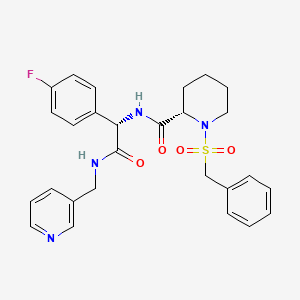

Mip-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H29FN4O4S |

|---|---|

Molecular Weight |

524.6 g/mol |

IUPAC Name |

(2S)-1-benzylsulfonyl-N-[(1S)-1-(4-fluorophenyl)-2-oxo-2-(pyridin-3-ylmethylamino)ethyl]piperidine-2-carboxamide |

InChI |

InChI=1S/C27H29FN4O4S/c28-23-13-11-22(12-14-23)25(27(34)30-18-21-9-6-15-29-17-21)31-26(33)24-10-4-5-16-32(24)37(35,36)19-20-7-2-1-3-8-20/h1-3,6-9,11-15,17,24-25H,4-5,10,16,18-19H2,(H,30,34)(H,31,33)/t24-,25-/m0/s1 |

InChI Key |

MDRSFDYJHSOTRW-DQEYMECFSA-N |

Isomeric SMILES |

C1CCN([C@@H](C1)C(=O)N[C@@H](C2=CC=C(C=C2)F)C(=O)NCC3=CN=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |

Canonical SMILES |

C1CCN(C(C1)C(=O)NC(C2=CC=C(C=C2)F)C(=O)NCC3=CN=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Functions of Mip Proteins

This technical guide provides a comprehensive overview of the multifaceted "Mip" proteins. It is crucial to distinguish between two distinct protein families that share this abbreviation: the Macrophage Infectivity Potentiator (Mip) proteins, which are bacterial virulence factors, and the Macrophage Inflammatory Proteins (MIPs) , which are mammalian chemokines. This document will address both, detailing their functions, associated signaling pathways, and relevant experimental methodologies.

Part 1: Macrophage Infectivity Potentiator (Mip) Protein

The Macrophage Infectivity Potentiator (Mip) protein is a significant virulence factor found in a range of pathogenic bacteria.[1][2] It plays a critical role in the establishment and maintenance of infection, making it an attractive target for novel anti-virulence therapies.

Core Function and Biological Significance

Mip is essential for the optimal intracellular survival and dissemination of various pathogens, including Legionella pneumophila (the causative agent of Legionnaires' disease), Burkholderia pseudomallei, Coxiella burnetii, and Neisseria species.[1][2][3][4] Deletion of the mip gene in Legionella significantly impairs the bacterium's ability to invade and replicate within human phagocytic cells and amoebae.[2]

The primary enzymatic function of Mip is its peptidyl-prolyl cis/trans isomerase (PPIase) activity.[1][3][5] This allows Mip to catalyze the slow cis-trans isomerization of peptide bonds preceding proline residues, a rate-limiting step in the folding of many proteins.[1][2] This catalytic activity is believed to be crucial for the proper folding and function of bacterial or host proteins that are necessary for successful infection.[3]

Structure and Mechanism

Mip proteins are members of the FK506-binding protein (FKBP) family of immunophilins.[1][2][3] The structure of L. pneumophila Mip reveals a 24-kDa protein composed of two main domains connected by a long α-helix.[3]

-

N-terminal Domain: This domain is responsible for the formation of stable Mip homodimers.[3]

-

C-terminal Domain: This domain houses the PPIase active site and shares structural homology with the human FKBP12 protein.[3]

The PPIase activity of Mip can be inhibited by the immunosuppressive macrolide drugs FK506 (tacrolimus) and rapamycin.[2][4][5] However, due to their potent effects on the human immune system, these compounds are not suitable as anti-Mip therapeutics.[2] This has spurred the development of non-immunosuppressive Mip inhibitors.[1]

Protein-Protein Interactions (PPIs)

The function of Mip is mediated through its interaction with other proteins. In L. pneumophila, Mip has been shown to interact with several bacterial proteins, including:

The interaction with FlaA suggests that Mip plays a role in promoting bacterial flagellation.[6] These interactions are crucial for understanding the full scope of Mip's contribution to bacterial fitness and pathogenicity.

Mip as a Therapeutic Target

The critical role of Mip in virulence and its conservation across multiple pathogens make it an attractive anti-virulence target.[1][2] Unlike traditional antibiotics that kill bacteria and can lead to resistance, anti-virulence drugs disarm pathogens, making them more susceptible to host immune clearance.

Research has focused on developing small-molecule inhibitors that specifically target the PPIase active site of Mip.[1] Promising candidates include pipecolic acid derivatives and the rapamycin-derived inhibitor Mip-IN-1, which have demonstrated efficacy in reducing the intracellular burden of pathogens in vitro.[1][7][8]

Experimental Protocols

1.5.1 PPIase Activity Assay

This assay measures the ability of Mip to catalyze the cis-trans isomerization of a chromogenic peptide substrate, typically N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.

Methodology:

-

The assay is initiated by the addition of chymotrypsin, which can only cleave the trans-isomer of the peptide, releasing p-nitroaniline.

-

The rate of isomerization from the cis to the trans form is monitored spectrophotometrically by measuring the increase in absorbance at 390 nm.

-

Recombinant Mip protein is added to the reaction mixture to catalyze this isomerization.

-

The activity of potential inhibitors is assessed by measuring the reduction in the Mip-catalyzed rate of isomerization in their presence.

1.5.2 Intracellular Survival Assay

This assay quantifies the importance of Mip for bacterial replication within a host cell line (e.g., human macrophages like U937 cells or amoebae like Acanthamoeba castellanii).

Methodology:

-

Host cells are seeded in multi-well plates and allowed to adhere.

-

The cells are infected with wild-type bacteria and a mip-deficient mutant strain at a specific multiplicity of infection (MOI).

-

After an initial incubation period to allow for phagocytosis, extracellular bacteria are killed with an antibiotic (e.g., gentamicin).

-

At various time points post-infection, the host cells are lysed with a sterile detergent to release intracellular bacteria.

-

The number of viable intracellular bacteria is determined by plating serial dilutions of the lysate onto appropriate agar plates and counting the resulting colony-forming units (CFUs).

-

A significant reduction in CFU for the mip mutant compared to the wild-type strain indicates a role for Mip in intracellular survival.

Visualizations

Caption: A generalized workflow for the screening and validation of Mip protein inhibitors.

Part 2: Macrophage Inflammatory Protein (MIP) Family

The Macrophage Inflammatory Proteins (MIPs) are a family of pro-inflammatory cytokines known as chemokines.[9][10] They are crucial regulators of immune cell trafficking and play a central role in both acute and chronic inflammation.[9][10]

Core Function and Biological Significance

MIPs are produced by a wide variety of cells, including macrophages, monocytes, neutrophils, epithelial cells, and fibroblasts, in response to infection or injury.[9][10][11] Their primary function is to act as chemoattractants, creating a chemical gradient that recruits immune cells to sites of inflammation.[9][10]

Key members of this family and their primary targets include:

-

MIP-1α (CCL3): A potent chemoattractant for monocytes, lymphocytes (particularly CD8+ T cells), and other immune cells.[9][10]

-

MIP-1β (CCL4): Shares structural and functional similarities with MIP-1α and also attracts monocytes and lymphocytes.[9]

-

MIP-2 (CXCL2): A powerful chemoattractant and activator for neutrophils.[9][11]

Beyond chemotaxis, MIPs can induce the synthesis and release of other pro-inflammatory cytokines like IL-1, IL-6, and TNF-α, further amplifying the inflammatory response.[9]

Receptors and Signaling Pathways

MIPs exert their biological effects by binding to and activating specific G-protein coupled receptors (GPCRs) on the surface of target cells.[11][12] This binding event triggers a cascade of intracellular signaling events.

| Protein | Alternative Name | Key Receptors | Primary Cellular Targets |

| MIP-1α | CCL3 | CCR1, CCR5 | Monocytes, Lymphocytes, Dendritic Cells |

| MIP-1β | CCL4 | CCR5 | Monocytes, Lymphocytes |

| MIP-2 | CXCL2 | CXCR1, CXCR2 | Neutrophils |

Table 1: Key Macrophage Inflammatory Proteins and their Receptors.[9][11][13]

Activation of these receptors leads to the engagement of several key signaling pathways, most notably:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: MIP-1α and MIP-2 are known to activate the MAPK/ERK pathway, which is critical for cell proliferation and survival.[11][14][15]

-

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: MIP-1α signaling also involves the activation of the PI3K/AKT pathway, a central regulator of cell growth, survival, and migration.[14][15]

There appears to be no cross-talk between the MIP-1α-dependent activation of the PI3K/AKT and MAPK pathways.[14][15]

Role in Disease

The potent pro-inflammatory functions of MIPs mean they are implicated in a wide array of diseases:

-

Inflammatory and Autoimmune Diseases: Elevated levels of MIPs are found in conditions like sarcoidosis and idiopathic pulmonary fibrosis.[10]

-

Acute Liver Injury: MIP-2 plays a complex dual role; high concentrations mediate liver inflammation by recruiting neutrophils, while lower concentrations can promote liver regeneration.[11]

-

Cancer: In multiple myeloma, MIP-1α is not only involved in the development of osteolytic bone lesions but also acts directly on myeloma cells as a growth, survival, and chemotactic factor.[14][15]

-

Infectious Diseases: MIP-1α and MIP-1β, by binding to the CCR5 receptor, can block the entry of M-tropic HIV-1 into cells, as CCR5 is a major co-receptor for the virus.[16][17]

Experimental Protocols

2.4.1 Chemotaxis Assay (Transwell Migration Assay)

This assay is used to quantify the chemoattractant capacity of a MIP on a specific cell type.

Methodology:

-

A Transwell insert with a porous membrane is placed into a well of a culture plate.

-

The lower chamber is filled with media containing the MIP of interest (chemoattractant). The control well contains media alone.

-

A suspension of the target cells (e.g., neutrophils for MIP-2) is added to the upper chamber of the insert.

-

The plate is incubated for a period to allow cells to migrate through the pores of the membrane toward the chemoattractant.

-

After incubation, the non-migrated cells on the top surface of the membrane are removed.

-

The cells that have migrated to the bottom surface of the membrane are fixed, stained, and counted using a microscope. An increase in the number of migrated cells in the presence of the MIP indicates a positive chemotactic response.

2.4.2 Western Blot for Signaling Pathway Activation

This technique is used to detect the activation of intracellular signaling pathways (e.g., MAPK, PI3K/AKT) by measuring the phosphorylation status of key proteins.

Methodology:

-

Target cells are serum-starved and then stimulated with a specific MIP for various time points.

-

Cells are lysed, and total protein is extracted and quantified.

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of a signaling protein (e.g., anti-phospho-ERK or anti-phospho-AKT).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to bind to the primary antibody.

-

A chemiluminescent substrate is added, and the resulting light signal, which is proportional to the amount of phosphorylated protein, is detected.

-

The membrane is often stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein to serve as a loading control.

Visualizations

Caption: Simplified signaling cascade initiated by MIP-1α binding to its receptor.

Caption: Key signaling pathway for MIP-2-mediated neutrophil recruitment.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Macrophage infectivity potentiator protein, a peptidyl prolyl cis-trans isomerase, essential for Coxiella burnetii growth and pathogenesis | PLOS Pathogens [journals.plos.org]

- 3. Biochemical and Functional Analyses of the Mip Protein: Influence of the N-Terminal Half and of Peptidylprolyl Isomerase Activity on the Virulence of Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.asm.org [journals.asm.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Macrophage inflammatory protein - Wikipedia [en.wikipedia.org]

- 10. Macrophage inflammatory proteins: biology and role in pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Macrophage inflammatory protein-2 as mediator of inflammation in acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Macrophage inflammatory protein (MIP)1α and MIP1β differentially regulate release of inflammatory cytokines and generation of tumoricidal monocytes in malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Macrophage inflammatory protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Macrophage inflammatory protein 1-alpha (MIP-1 alpha ) triggers migration and signaling cascades mediating survival and proliferation in multiple myeloma (MM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. Macrophage Inflammatory Protein-1 Alpha (MIP-1 alpha)/CCL3: As a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

The Mip Protein: A Key Virulence Factor in Bacterial Pathogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Macrophage Infectivity Potentiator (Mip) protein is a crucial virulence factor for a range of pathogenic bacteria, most notably Legionella pneumophila, the causative agent of Legionnaires' disease, and Chlamydia trachomatis.[1] This protein belongs to the family of FK506-binding proteins (FKBPs) and exhibits peptidyl-prolyl cis/trans isomerase (PPIase) activity, an enzymatic function that plays a significant role in protein folding and conformational changes.[2] The presence and activity of Mip are directly linked to the ability of these bacteria to infect and survive within host cells, making it a prime target for the development of novel antimicrobial therapeutics. This technical guide provides a comprehensive overview of the Mip protein, its structure, function, and role in bacterial pathogenesis, with a focus on quantitative data, detailed experimental protocols, and visualization of associated signaling pathways.

Structure and Function of the Mip Protein

The Mip protein is a surface-exposed lipoprotein that plays a pivotal role in the initial stages of host cell infection.[3] In Legionella pneumophila, Mip is a 24 kDa protein that forms a stable homodimer.[1] Its structure consists of two main domains: an N-terminal dimerization domain and a C-terminal domain that harbors the PPIase activity.[1] The C-terminal domain shares structural homology with human FKBP12.[1]

The PPIase activity of Mip catalyzes the cis/trans isomerization of proline residues in proteins, a rate-limiting step in protein folding. This enzymatic activity is crucial for the proper conformation and function of various bacterial and potentially host proteins, thereby contributing to the bacterium's ability to manipulate the host cell environment. The PPIase activity of Mip can be inhibited by immunosuppressive drugs such as FK506 and rapamycin.[1][2]

Role in Bacterial Pathogenesis

Mip is a multifaceted virulence factor that contributes to bacterial pathogenesis through several mechanisms:

-

Intracellular Survival and Replication: Mip is essential for the efficient invasion and subsequent replication of bacteria within host macrophages and amoebae.[1][4] Mutants lacking a functional Mip protein show a significant reduction in their ability to establish a replicative niche within these host cells.[1][5] For instance, a mip-negative mutant of L. pneumophila shows a 60-fold reduction in recovery from infected guinea pig lungs compared to the wild-type strain.[1]

-

Transmigration and Dissemination: The Mip protein of L. pneumophila has been shown to bind to extracellular matrix (ECM) proteins, particularly collagen.[6] This interaction, in concert with serine protease activity, facilitates the transmigration of the bacteria across epithelial barriers, enabling their dissemination within the host.[6]

-

Modulation of Host Cell Signaling: Mip can influence host cell signaling pathways to promote a favorable environment for the bacterium. In one identified pathway, L. pneumophila Mip has been shown to regulate the lncRNA GAS5/miR-21/SOCS6 axis in macrophages, which in turn affects phagocytosis and chemotaxis.[7][8]

-

Interaction with Bacterial Factors: Mip interacts with other bacterial proteins, such as the stringent starvation protein SspB, the hypothetical protein Lpc2061, and the flagellin FlaA in L. pneumophila, suggesting a role in regulating bacterial physiology and virulence factor expression.[4]

-

Metabolic Reprogramming: Recent studies have indicated that Mip activity can influence the metabolism of L. pneumophila, specifically the metabolism of branched-chain amino acids (BCAAs).[9] This metabolic alteration may be crucial for the adaptation of the bacterium to the intracellular environment.

Quantitative Data on Mip Protein

The following tables summarize key quantitative data related to the Mip protein from various studies.

| Property | Organism | Value | Reference(s) |

| Molecular Weight (monomer) | Legionella pneumophila | ~24 kDa | [1] |

| Oligomeric State | Legionella pneumophila | Homodimer | [1] |

| Inhibition Constants (Ki) | |||

| Rapamycin | Legionella pneumophila | 15 ± 3 nM | [1] |

| Virulence Attenuation | |||

| Reduction in bacterial recovery from infected protozoa (mip mutant vs. wild-type) | Legionella pneumophila | ~1000-fold | [5] |

| Reduction in bacterial recovery from infected guinea pig lungs (mip mutant vs. wild-type) | Legionella pneumophila | >60-fold | [1] |

| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| E. coli FKBP22 (Mip-like) | RNase T1 | 2.1 x 10⁵ | [10] |

| E. coli FKBP22 I65P mutant | RNase T1 | 0.12 x 10⁵ | [10] |

| E. coli FKBP22 V72P mutant | RNase T1 | 1.25 x 10⁵ | [10] |

| E. coli FKBP22 A82P mutant | RNase T1 | 0.86 x 10⁵ | [10] |

| FKBP (general) | Suc-Ala-Leu-Pro-Phe-pNA | 6.4 x 10⁵ | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Mip protein.

Mip Protein Purification (Recombinant His-tagged)

Objective: To obtain pure, recombinant Mip protein for biochemical and structural studies.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) harboring a Mip expression vector with a His-tag.

-

Luria-Bertani (LB) broth and agar plates with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF.

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.

-

Ni-NTA agarose resin.

-

Chromatography column.

-

Sonicator.

-

Centrifuge.

-

SDS-PAGE equipment.

Procedure:

-

Expression: Inoculate a starter culture of the E. coli expression strain in LB broth with antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB broth with the starter culture and grow to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow for 4-6 hours at 30°C.

-

Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged Mip protein.

-

Affinity Chromatography: Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer. Load the clarified lysate onto the column. Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged Mip protein from the resin using Elution Buffer. Collect the fractions.

-

Analysis: Analyze the purified fractions by SDS-PAGE to confirm the purity and size of the Mip protein.

Peptidyl-Prolyl cis/trans Isomerase (PPIase) Activity Assay (Protease-coupled)

Objective: To measure the enzymatic activity of the Mip protein.

Materials:

-

Purified Mip protein.

-

Substrate: N-Suc-Ala-X-Pro-Phe-pNA (where X is a variable amino acid).

-

Chymotrypsin.

-

Assay Buffer: 50 mM HEPES (pH 7.8), 100 mM NaCl.

-

Spectrophotometer.

Procedure:

-

Reaction Setup: Prepare a reaction mixture in a cuvette containing Assay Buffer and the peptide substrate. The substrate exists in both cis and trans conformations, but chymotrypsin can only cleave the trans isomer.

-

Initiation: The reaction is initiated by the addition of chymotrypsin. The uncatalyzed cis-to-trans isomerization is slow.

-

Measurement: Monitor the increase in absorbance at 390 nm, which corresponds to the release of p-nitroaniline upon cleavage of the trans-prolyl peptide bond by chymotrypsin.

-

Catalyzed Reaction: Repeat the reaction with the addition of a known concentration of purified Mip protein. The Mip protein will accelerate the cis-to-trans isomerization, leading to a faster rate of substrate cleavage by chymotrypsin.

-

Calculation: The PPIase activity is determined by the difference in the rate of absorbance change in the presence and absence of the Mip protein. Kinetic parameters such as kcat and Km can be determined by varying the substrate concentration.

Co-Immunoprecipitation (Co-IP) of Mip and Interacting Proteins

Objective: To identify proteins that interact with Mip within the bacterium.

Materials:

-

Legionella pneumophila cell lysate.

-

Anti-Mip monoclonal antibodies.

-

Protein A/G agarose beads.

-

Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors.

-

Wash Buffer: Co-IP Lysis Buffer with reduced detergent concentration.

-

Elution Buffer: Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.

-

SDS-PAGE and Western blotting equipment.

-

Mass spectrometer.

Procedure:

-

Cell Lysis: Grow L. pneumophila to the desired phase and harvest the cells. Lyse the cells in Co-IP Lysis Buffer.

-

Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-Mip antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with Wash Buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads using Elution Buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting using antibodies against suspected interacting partners. For identification of novel interactors, the eluted proteins can be analyzed by mass spectrometry.[4]

Macrophage Infection Assay

Objective: To quantify the role of Mip in the intracellular survival and replication of bacteria.

Materials:

-

Wild-type and mip mutant strains of Legionella pneumophila.

-

Macrophage-like cell line (e.g., U937 or THP-1).

-

Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum).

-

Buffered Charcoal Yeast Extract (BCYE) agar plates.

-

Gentamicin.

-

Sterile water.

Procedure:

-

Cell Culture: Seed the macrophage-like cells in 24-well plates and differentiate them into adherent macrophages according to standard protocols.

-

Infection: Grow the bacterial strains to the post-exponential phase. Infect the macrophage monolayers with the wild-type and mip mutant strains at a multiplicity of infection (MOI) of 10.

-

Phagocytosis: Centrifuge the plates to facilitate contact between bacteria and cells, and incubate for 1-2 hours to allow phagocytosis.

-

Extracellular Bacteria Killing: Wash the cells to remove non-phagocytosed bacteria and add fresh medium containing gentamicin to kill any remaining extracellular bacteria.

-

Intracellular Replication: At various time points post-infection (e.g., 0, 24, 48, 72 hours), lyse the infected macrophages with sterile water to release the intracellular bacteria.

-

Quantification: Plate serial dilutions of the lysate on BCYE agar plates. After incubation, count the colony-forming units (CFU) to determine the number of viable intracellular bacteria at each time point.

-

Analysis: Compare the growth curves of the wild-type and mip mutant strains to assess the role of Mip in intracellular replication.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving the Mip protein and a typical experimental workflow for its characterization.

References

- 1. Biochemical and Functional Analyses of the Mip Protein: Influence of the N-Terminal Half and of Peptidylprolyl Isomerase Activity on the Virulence of Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mip protein of Legionella pneumophila exhibits peptidyl-prolyl-cis/trans isomerase (PPlase) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Legionella pneumophila Mip, a Surface-Exposed Peptidylproline cis-trans-Isomerase, Promotes the Presence of Phospholipase C-Like Activity in Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Legionella pneumophila PPIase Mip Interacts with the Bacterial Proteins SspB, Lpc2061, and FlaA and Promotes Flagellation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Legionella pneumophila mip gene potentiates intracellular infection of protozoa and human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collagen binding protein Mip enables Legionella pneumophila to transmigrate through a barrier of NCI-H292 lung epithelial cells and extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | MIP From Legionella pneumophila Influences the Phagocytosis and Chemotaxis of RAW264.7 Macrophages by Regulating the lncRNA GAS5/miR-21/SOCS6 Axis [frontiersin.org]

- 8. MIP From Legionella pneumophila Influences the Phagocytosis and Chemotaxis of RAW264.7 Macrophages by Regulating the lncRNA GAS5/miR-21/SOCS6 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Virulence Factor Macrophage Infectivity Potentiator (Mip) Influences Branched-Chain Amino Acid Metabolism and Pathogenicity of Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proline substitutions in a Mip-like peptidyl-prolyl cis-trans isomerase severely affect its structure, stability, shape and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Mip-IN-1: A Technical Guide to a Novel Anti-Virulence Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant bacteria poses a significant threat to global health. A promising alternative to traditional antibiotics is the development of anti-virulence agents that disarm pathogens without directly killing them, thereby reducing the selective pressure for resistance. This technical guide focuses on Mip-IN-1, a novel, rapamycin-derived small molecule inhibitor of the Macrophage Infectivity Potentiator (Mip) protein. The Mip protein is a key virulence factor in a range of pathogenic bacteria, acting as a peptidyl-prolyl cis/trans isomerase (PPIase) that is crucial for bacterial survival and replication within host cells. This compound has demonstrated potent inhibitory activity against the Mip proteins of several clinically relevant Gram-negative bacteria, including Neisseria meningitidis, Neisseria gonorrhoeae, and Burkholderia pseudomallei. By inhibiting the enzymatic activity of Mip, this compound significantly enhances the ability of macrophages to clear these infections, positioning it as a promising candidate for further development as a novel antibacterial therapeutic.

Introduction to the Macrophage Infectivity Potentiator (Mip) Protein

The Macrophage Infectivity Potentiator (Mip) protein is a virulence factor belonging to the FK506-binding protein (FKBP) family of peptidyl-prolyl cis/trans isomerases (PPIases). These enzymes catalyze the cis/trans isomerization of proline residues in proteins, a rate-limiting step in protein folding and conformational changes.[1][2][3] Mip is found on the surface of various pathogenic bacteria and has been shown to be essential for their ability to infect and survive within host macrophages.[4][5] By facilitating the correct folding of key bacterial proteins involved in virulence, Mip plays a critical role in pathogenesis. Its inhibition, therefore, represents an attractive anti-virulence strategy.

This compound: A Potent Inhibitor of Mip

This compound is a novel, rapamycin-derived compound specifically designed to inhibit the PPIase activity of bacterial Mip proteins.[6] As a derivative of rapamycin, a known inhibitor of FKBP-type PPIases, this compound has been optimized for potent activity against bacterial Mip while minimizing potential off-target effects in human cells.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent anti-enzymatic activity and its ability to enhance bacterial clearance by macrophages.

| Inhibitor | Target Mip Protein | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| This compound | Neisseria meningitidis Mip | PPIase Inhibition | Data not available | Data not available | [6] |

| This compound | Neisseria gonorrhoeae Mip | PPIase Inhibition | Data not available | Data not available | [6] |

| This compound | Burkholderia pseudomallei Mip | PPIase Inhibition | Data not available | Data not available | [6] |

Note: Specific Ki and IC50 values for this compound are not publicly available in the reviewed literature. However, the compound is described as having "strong anti-enzymatic activity". For context, related Mip inhibitors have shown Ki values in the nanomolar range against B. pseudomallei Mip.

| Treatment | Bacterial Species | Assay Type | Concentration | % Reduction in Intracellular Bacteria | Reference |

| This compound | Neisseria meningitidis | Macrophage Killing Assay | Data not available | Substantial improvement in macrophage killing | [6] |

| This compound | Neisseria gonorrhoeae | Macrophage Killing Assay | Data not available | Substantial improvement in macrophage killing | [6] |

| This compound | Burkholderia pseudomallei | Macrophage Killing Assay | Data not available | Data not available | [6] |

Note: While quantitative data on the percentage reduction of intracellular bacteria with this compound treatment is not specified, the literature indicates a "substantial improvement" in the ability of macrophages to kill the bacteria.

Mechanism of Action: Inhibition of Mip-Mediated Virulence

Mip's PPIase activity is crucial for the proper folding and function of various bacterial proteins that are essential for virulence. By inhibiting this enzymatic activity, this compound disrupts these downstream processes, thereby attenuating the pathogen's ability to survive and replicate within the host.

One of the key virulence-related processes influenced by Mip is the assembly and function of the flagellum, a motility apparatus critical for bacterial dissemination and host cell interaction. Mip has been shown to interact with flagellar proteins, suggesting a role in their proper folding and assembly.[3]

Figure 1: Proposed mechanism of action of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of Mip inhibitors like this compound.

Protease-Coupled Peptidyl-Prolyl Isomerase (PPIase) Assay

This assay measures the ability of Mip to catalyze the cis-to-trans isomerization of a chromogenic peptide substrate. The trans-isomer is then cleaved by a protease, releasing a colored product that can be quantified spectrophotometrically.

Figure 2: Workflow for the protease-coupled PPIase assay.

Protocol:

-

Reagent Preparation:

-

Recombinant Mip protein is purified and diluted to a working concentration in assay buffer (e.g., 35 mM HEPES, pH 7.8).

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

The peptide substrate, N-Succinyl-Ala-Phe-Pro-Phe-p-nitroanilide, is dissolved in a mixture of trifluoroethanol and LiCl.

-

Chymotrypsin is prepared in 1 mM HCl.

-

-

Assay Procedure:

-

In a 96-well plate, the Mip enzyme is pre-incubated with varying concentrations of this compound (or vehicle control) for a defined period at a controlled temperature (e.g., 10°C).

-

The reaction is initiated by the addition of the peptide substrate.

-

After a short incubation, chymotrypsin is added to the wells.

-

The absorbance at 390 nm is measured kinetically over time using a microplate reader.

-

-

Data Analysis:

-

The initial rate of the reaction is calculated from the linear phase of the absorbance curve.

-

Inhibition constants (Ki) or IC50 values are determined by fitting the data to appropriate enzyme inhibition models.

-

Macrophage Killing Assay (Intracellular Survival Assay)

This assay evaluates the effect of this compound on the ability of macrophages to kill intracellular bacteria.

Figure 3: Workflow for the macrophage killing assay.

Protocol:

-

Cell Culture and Infection:

-

Macrophage-like cells (e.g., J774A.1) are seeded in a 24-well plate and allowed to adhere overnight.

-

Bacteria are grown to mid-log phase and used to infect the macrophage monolayer at a specific multiplicity of infection (MOI).

-

After a short incubation period to allow for phagocytosis, the medium is replaced with fresh medium containing an antibiotic that does not penetrate eukaryotic cells (e.g., kanamycin) to kill any remaining extracellular bacteria.

-

-

Inhibitor Treatment and Incubation:

-

The medium is then replaced with fresh medium containing the desired concentrations of this compound or a vehicle control.

-

The infected cells are incubated for a defined period (e.g., 24 hours).

-

-

Quantification of Intracellular Bacteria:

-

At the end of the incubation, the cells are washed and then lysed with a mild detergent (e.g., saponin) to release the intracellular bacteria.

-

The cell lysate is serially diluted and plated on appropriate agar plates.

-

The plates are incubated, and the number of colony-forming units (CFU) is counted.

-

-

Data Analysis:

-

The percentage of bacterial survival is calculated by comparing the CFU counts from this compound-treated wells to the vehicle-treated control wells.

-

Conclusion and Future Directions

This compound represents a promising new class of antibacterial agents that target bacterial virulence rather than essential life processes. Its potent inhibition of the Mip protein's PPIase activity leads to a significant reduction in the ability of pathogenic bacteria to survive within host macrophages. This anti-virulence approach holds the potential to be a valuable therapeutic strategy, particularly in the face of rising antibiotic resistance.

Further research is warranted to fully elucidate the antibacterial spectrum of this compound and to obtain more extensive quantitative data on its efficacy against a broader range of clinical isolates. In vivo studies in relevant animal models of infection are a critical next step to evaluate the therapeutic potential of this compound. Additionally, further investigation into the specific bacterial protein substrates of Mip will provide a more detailed understanding of its role in pathogenesis and may reveal additional targets for anti-virulence drug discovery. The continued development of Mip inhibitors like this compound offers a novel and exciting avenue in the ongoing battle against bacterial infections.

References

- 1. Legionella pneumophila PPIase Mip Interacts with the Bacterial Proteins SspB, Lpc2061, and FlaA and Promotes Flagellation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and Functional Analyses of the Mip Protein: Influence of the N-Terminal Half and of Peptidylprolyl Isomerase Activity on the Virulence of Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. FAP106 is an interaction hub for assembling microtubule inner proteins at the cilium inner junction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Mip-IN-1: A Technical Guide to its Role in Modulating Macrophage Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intracellular bacterial pathogens have evolved sophisticated mechanisms to survive and replicate within host macrophages, key cells of the innate immune system. One such mechanism involves the expression of Macrophage Infectivity Potentiator (Mip) proteins. This technical guide provides an in-depth overview of Mip-IN-1, a novel, rapamycin-derived inhibitor of the Mip protein. This compound has demonstrated significant potential in enhancing the bactericidal activity of macrophages against pathogenic Neisseria species. This document details the mechanism of action of this compound, presents available quantitative data on its efficacy, outlines relevant experimental protocols, and illustrates the key signaling pathways involved.

Introduction to Macrophage Infectivity Potentiator (Mip) Protein

The Macrophage Infectivity Potentiator (Mip) is a virulence factor found in a variety of pathogenic bacteria, including Legionella pneumophila, Chlamydia trachomatis, Neisseria meningitidis, and Neisseria gonorrhoeae.[1] Mip proteins are a family of surface-exposed lipoproteins that exhibit peptidyl-prolyl cis/trans isomerase (PPIase) activity, belonging to the FK506-binding protein (FKBP) family.[2][3] This enzymatic activity is crucial for the proper folding and function of bacterial proteins involved in host cell interaction and survival.

In the context of macrophage infection, Mip plays a critical role in promoting the intracellular survival of bacteria.[2] For instance, in Neisseria gonorrhoeae, the Mip protein (Ng-MIP) has been shown to be essential for persistence within macrophages.[2] By facilitating the correct conformation of key bacterial proteins, Mip helps the pathogen to evade or withstand the bactericidal mechanisms of the macrophage, such as phagolysosomal fusion and the production of reactive oxygen species. The inhibition of Mip's PPIase activity has therefore emerged as a promising therapeutic strategy to disarm these pathogens and enhance their clearance by the host immune system.

This compound: A Novel Mip Inhibitor

This compound is a new, rapamycin-derived small molecule inhibitor specifically designed to target the PPIase activity of Mip proteins.[2] It has shown potent anti-enzymatic activity against the Mip proteins of both Neisseria meningitidis and Neisseria gonorrhoeae. By inhibiting the function of Mip, this compound effectively compromises a key virulence mechanism of these bacteria, thereby rendering them more susceptible to macrophage-mediated killing.

Quantitative Data: Effects of this compound on Macrophage Function

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from the primary research by Scheuplein NJ, et al. (2023).[4]

Table 1: Anti-Enzymatic Activity of this compound against Mip Proteins

| Target Protein | This compound IC50 (nM) |

|---|---|

| N. meningitidis Mip | Data not publicly available |

| N. gonorrhoeae Mip | Data not publicly available |

| B. pseudomallei Mip | Data not publicly available |

Note: Specific IC50 values are contained within the primary publication and are not publicly available in the abstract. The source indicates "high anti-enzymatic activity."[4]

Table 2: Effect of this compound on Intracellular Bacterial Survival in Macrophages

| Bacterial Species | Macrophage Cell Line | This compound Concentration (µM) | Reduction in Intracellular Survival (%) |

|---|---|---|---|

| N. meningitidis | Human Macrophages | Data not publicly available | Substantial Improvement in Killing |

| N. gonorrhoeae | Human Macrophages | Data not publicly available | Substantial Improvement in Killing |

Note: The primary publication abstract states that this compound "substantially improved the ability of macrophages to kill the bacteria." Specific quantitative data on the percentage of reduction in bacterial survival at different concentrations of this compound is detailed in the full research article.[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its effects on macrophage function. These protocols are based on standard laboratory procedures and are adapted from the context of the primary research on this compound.

Macrophage Bacterial Killing Assay

This assay is designed to quantify the ability of macrophages to kill intracellular bacteria in the presence and absence of this compound.

Materials:

-

Macrophage cell line (e.g., J774A.1, THP-1, or primary bone marrow-derived macrophages)

-

Bacterial strains (N. meningitidis, N. gonorrhoeae)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with supplements (FBS, L-glutamine, penicillin-streptomycin)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Gentamicin or other suitable antibiotic to kill extracellular bacteria

-

Sterile water for cell lysis

-

Tryptic soy agar (TSA) plates

-

Spectrophotometer

-

Microplate reader

Procedure:

-

Macrophage Seeding: Seed macrophages into 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

-

Bacterial Preparation: Culture the bacterial strain to the mid-logarithmic phase of growth. Wash the bacteria with PBS and resuspend in antibiotic-free cell culture medium. Adjust the bacterial suspension to a desired concentration (e.g., 2 x 10^7 CFU/mL).

-

Infection of Macrophages:

-

Remove the culture medium from the macrophage-containing wells and wash once with PBS.

-

Add the bacterial suspension to the wells at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophages).

-

Centrifuge the plates at 200 x g for 5 minutes to synchronize the infection.

-

Incubate for 1 hour to allow for phagocytosis.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

After the 1-hour infection period, remove the medium containing non-phagocytosed bacteria.

-

Wash the cells three times with PBS to remove extracellular bacteria.

-

Add fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).

-

-

Extracellular Bacteria Killing: Add gentamicin (e.g., 100 µg/mL) to the medium to kill any remaining extracellular bacteria. Incubate for 1 hour.

-

Intracellular Bacterial Killing:

-

After the gentamicin treatment, wash the cells again with PBS.

-

Add fresh medium with a lower concentration of gentamicin (e.g., 10 µg/mL) and the respective concentrations of this compound.

-

Incubate for the desired time points (e.g., 2, 4, 8, 24 hours).

-

-

Macrophage Lysis and Bacterial Plating:

-

At each time point, wash the cells with PBS.

-

Lyse the macrophages by adding 0.5 mL of sterile, cold water to each well and incubating for 10 minutes.

-

Prepare serial dilutions of the cell lysates in PBS.

-

Plate the dilutions onto TSA plates and incubate overnight at 37°C.

-

-

Data Analysis: Count the number of colony-forming units (CFUs) on the plates. Calculate the percentage of bacterial survival at each time point and for each this compound concentration relative to the initial number of intracellular bacteria (time 0) and the vehicle control.

Peptidyl-Prolyl cis/trans Isomerase (PPIase) Activity Assay

This assay measures the enzymatic activity of the Mip protein and its inhibition by this compound.

Materials:

-

Recombinant Mip protein

-

This compound

-

Substrate peptide (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

-

Chymotrypsin

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.8)

-

Spectrophotometer capable of reading absorbance at 390 nm

Procedure:

-

Prepare a stock solution of the substrate peptide in a suitable solvent (e.g., trifluoroethanol with LiCl).

-

Prepare a stock solution of chymotrypsin in 1 mM HCl.

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of this compound or a vehicle control to the wells.

-

Add a fixed concentration of the recombinant Mip protein to the wells and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the substrate peptide to the wells. The Mip protein will catalyze the cis-to-trans isomerization of the proline residue in the peptide.

-

Immediately after adding the substrate, add chymotrypsin. Chymotrypsin will cleave the trans-isomer of the peptide, releasing p-nitroaniline.

-

Monitor the increase in absorbance at 390 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the PPIase activity of the Mip protein.

-

Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The mechanism of action of this compound is centered on the direct inhibition of the Mip protein's enzymatic activity, which in turn disrupts a key virulence strategy of intracellular bacteria.

Figure 1: Mechanism of Action of this compound. this compound inhibits the PPIase activity of the bacterial Mip protein, leading to misfolded virulence factors and enhanced macrophage killing.

As depicted in Figure 1, the bacterial Mip protein's PPIase activity is essential for the proper folding of other virulence factors that enable the bacterium to survive within the macrophage phagosome, in part by preventing its fusion with the lysosome. This compound directly binds to and inhibits the Mip protein. This inhibition leads to the accumulation of misfolded and non-functional virulence factors, rendering the bacterium unable to effectively counteract the macrophage's bactericidal mechanisms. Consequently, phagosome-lysosome fusion proceeds, leading to the degradation and killing of the bacterium.

Conclusion and Future Directions

This compound represents a promising new class of anti-virulence compounds that target a key bacterial mechanism for evading the host immune response. By inhibiting the Mip protein, this compound enhances the natural ability of macrophages to clear pathogenic bacteria such as Neisseria meningitidis and Neisseria gonorrhoeae. The data, although limited in the public domain, strongly suggest that this compound could be a valuable tool for studying macrophage-pathogen interactions and a potential lead compound for the development of novel therapeutics against bacterial infections.

Future research should focus on obtaining more detailed quantitative data on the efficacy of this compound against a broader range of Mip-expressing pathogens. In vivo studies will be crucial to assess its therapeutic potential, including its pharmacokinetic and pharmacodynamic properties. Furthermore, a deeper understanding of the specific downstream signaling pathways in macrophages that are affected by the inhibition of bacterial Mip could reveal additional targets for intervention. The continued development of Mip inhibitors like this compound holds significant promise for combating antibiotic-resistant bacteria by disarming them rather than directly killing them, which may reduce the selective pressure for the development of resistance.

References

- 1. bowdish.ca [bowdish.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Measurement of bacterial ingestion and killing by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Macrophage–Neisseria gonorrhoeae Interactions: A Better Understanding of Pathogen Mechanisms of Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Macrophage Infectivity Potentiator (Mip) Protein

An In-depth Technical Guide to the Macrophage Infectivity Potentiator (Mip) Protein for Researchers, Scientists, and Drug Development Professionals.

The Macrophage Infectivity Potentiator (Mip) is a virulence factor found in a variety of pathogenic bacteria, most notably Legionella pneumophila, the causative agent of Legionnaires' disease, and Chlamydia trachomatis.[1][2][3] It belongs to the family of FK506-binding proteins (FKBPs) and exhibits peptidyl-prolyl cis/trans isomerase (PPIase) activity.[4][5] This enzymatic function, along with its role in protein folding and chaperone-like activity in some species, is crucial for the bacterium's ability to infect and replicate within host macrophages.[1] Mip-like proteins have been identified in a range of intracellular and extracellular pathogens, highlighting their importance in microbial pathogenesis and making them an attractive target for the development of novel antimicrobial therapies.[4][6][7] This guide provides a comprehensive overview of the Mip protein, including its structure, function, associated signaling pathways, and detailed experimental protocols for its study.

Core Concepts of the Mip Protein

Structure and Catalytic Activity

The Mip protein is a homodimer, with each monomer consisting of distinct functional domains.[1][4][8] In Legionella pneumophila, the Mip monomer is characterized by an N-terminal dimerization domain, a long central α-helix, and a C-terminal PPIase domain that is structurally similar to human FKBP12.[4][5][8] The dimerization of Mip is crucial for its full virulence in animal models.[4]

The C-terminal domain harbors the active site responsible for the peptidyl-prolyl cis/trans isomerase (PPIase) activity.[4][5] This enzymatic activity involves the catalysis of the cis-trans isomerization of proline residues in polypeptide chains, a rate-limiting step in protein folding. The PPIase activity of Mip is inhibited by the immunosuppressive drugs FK506 (tacrolimus) and rapamycin.[9] In some bacteria, like Chlamydia trachomatis, the Mip protein also exhibits a general chaperone function, which is independent of its PPIase activity.[1]

Role in Pathogenesis

The Mip protein plays a multifaceted role in bacterial pathogenesis. Its primary function is to promote the infection and intracellular survival of bacteria within host macrophages.[4][10] Mip-deficient mutants of Legionella pneumophila show a significant reduction in their ability to infect and replicate in both protozoan and human macrophages.[4][10]

The proposed mechanisms by which Mip contributes to virulence include:

-

Facilitating Host Cell Invasion: Mip has been shown to bind to components of the extracellular matrix (ECM), such as collagen, which may aid in the transmigration of bacteria across epithelial barriers.[11]

-

Modulating Host Signaling Pathways: Mip can interfere with host cell signaling pathways, including those involved in the innate immune response, to create a more favorable environment for bacterial replication.

-

Promoting Intracellular Survival: By acting as a chaperone or PPIase, Mip may assist in the proper folding and function of other bacterial effector proteins that are crucial for establishing and maintaining the intracellular replicative niche.[12]

Quantitative Analysis of Mip Protein Function

Enzymatic Activity

The PPIase activity of Mip can be quantified by determining its kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These values provide insights into the enzyme's affinity for its substrate and its catalytic efficiency.

| Protein | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Legionella pneumophila Mip | Suc-Ala-Phe-Pro-Phe-pNA | 160 | 0.8 | 5.0 x 103 | --INVALID-LINK-- |

| Chlamydia trachomatis Mip-like protein | Not Specified | Not Specified | Not Specified | Not Specified | --INVALID-LINK-- |

Note: Comprehensive kinetic data for Mip proteins from various species is limited in the literature.

Inhibitor Binding Affinities

The inhibitory constants (Ki) for compounds like FK506 and rapamycin quantify their potency in blocking the PPIase activity of Mip.

| Protein | Inhibitor | Ki (nM) | Reference |

| Legionella pneumophila Mip | FK506 | 25 | --INVALID-LINK-- |

| Legionella pneumophila Mip | Rapamycin | 5 | --INVALID-LINK-- |

Contribution to Intracellular Survival

The importance of Mip for bacterial survival within host cells can be quantified by comparing the intracellular growth of wild-type strains with that of Mip-deficient mutants.

| Host Cell | Bacterial Strain | Fold Decrease in Survival (Mip- vs. Mip+) | Time Point | Reference |

| Acanthamoeba castellanii | Legionella pneumophila | ~1000-fold | 72 hours | --INVALID-LINK-- |

| Human Macrophages (U937) | Legionella pneumophila | ~100-fold | 48 hours | --INVALID-LINK-- |

Signaling Pathways and Host Cell Interactions

The interaction of Mip with host cell components is a critical aspect of its function. While the precise signaling cascades initiated directly by Mip are still under investigation, evidence suggests its involvement in modulating key host immune pathways.

Interaction with Host Cell Receptors and Proteins

Mip is a surface-exposed protein in Legionella pneumophila, positioning it to interact with host cell surface receptors or extracellular matrix components.[4] It has been demonstrated that Mip binds to various types of collagen, which may facilitate the bacterium's dissemination within the host.[11]

Modulation of Host Signaling Pathways

The presence of Mip on the bacterial surface can influence the host's innate immune response. There is evidence to suggest that Mip may interact with or influence Toll-like Receptor (TLR) signaling pathways. TLRs are key pattern recognition receptors that detect microbial components and initiate inflammatory responses. The interaction of bacterial components with TLRs typically leads to the activation of downstream signaling cascades involving adaptor proteins like MyD88 and TRIF, ultimately resulting in the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines.[13][14][15] While direct binding of Mip to a specific TLR has not been definitively shown, its presence on the bacterial surface could modulate the overall interaction of the bacterium with these receptors.

Below is a generalized diagram illustrating a potential, though speculative, pathway of how a surface-exposed bacterial protein like Mip could influence TLR-mediated signaling in a macrophage.

Caption: Hypothetical signaling pathway of Mip protein interaction with a macrophage.

Furthermore, studies on macrophage inflammatory proteins (MIPs), which are distinct from the bacterial Mip protein, have shown that they can activate MAP kinase and NF-κB signaling pathways.[2][16][17][18] While not directly applicable to the bacterial Mip, these findings highlight the potential for bacterial proteins to interfere with these central inflammatory signaling cascades.

Experimental Protocols for Mip Protein Research

Recombinant Mip Protein Expression and Purification (His-tag)

This protocol describes the expression and purification of a His-tagged Mip protein from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a Mip-expression vector (e.g., pET vector with an N-terminal His6-tag).

-

Luria-Bertani (LB) broth and agar plates containing the appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.

-

Ni-NTA Agarose resin.

-

Chromatography column.

Procedure:

-

Expression:

-

Inoculate a single colony of transformed E. coli into 5-10 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume (e.g., 1 L) of LB broth with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

-

Purification:

-

Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer.

-

Load the cleared lysate onto the column.

-

Wash the column with 10-20 column volumes of Wash Buffer.

-

Elute the His-tagged Mip protein with 5-10 column volumes of Elution Buffer, collecting fractions.

-

Analyze the fractions by SDS-PAGE to identify those containing the purified Mip protein.

-

Pool the pure fractions and dialyze against a suitable storage buffer (e.g., PBS with glycerol).

-

Caption: Workflow for recombinant His-tagged Mip protein purification.

Peptidyl-Prolyl cis/trans Isomerase (PPIase) Activity Assay (Chymotrypsin-coupled)

This assay measures the PPIase activity of Mip by coupling the isomerization of a peptide substrate to its cleavage by chymotrypsin.

Materials:

-

Purified Mip protein.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.8.

-

Substrate: N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide (or similar) dissolved in a suitable solvent (e.g., trifluoroethanol with LiCl).

-

α-Chymotrypsin solution.

-

Spectrophotometer.

Procedure:

-

Equilibrate all solutions to the desired assay temperature (e.g., 10°C).

-

In a cuvette, mix the Assay Buffer, chymotrypsin solution, and the purified Mip protein.

-

Initiate the reaction by adding the peptide substrate.

-

Immediately monitor the increase in absorbance at 390 nm, which corresponds to the release of p-nitroaniline upon cleavage of the trans-isomer of the substrate by chymotrypsin.

-

The rate of the reaction is proportional to the PPIase activity of the Mip protein.

-

To determine kinetic parameters, vary the substrate concentration and measure the initial reaction rates.

Caption: Logical flow of the chymotrypsin-coupled PPIase assay.

Macrophage Infection Assay

This protocol is used to quantify the intracellular survival and replication of bacteria in macrophages.

Materials:

-

Macrophage cell line (e.g., U937 or RAW 264.7).

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS).

-

Wild-type and Mip-deficient bacterial strains.

-

Gentamicin.

-

Sterile water or lysis buffer (e.g., 0.1% Triton X-100).

-

Agar plates for bacterial colony forming unit (CFU) counting.

Procedure:

-

Seed macrophages in a 24-well plate and allow them to adhere overnight.

-

Infect the macrophage monolayers with the bacterial strains at a specific multiplicity of infection (MOI).

-

Incubate for a set period (e.g., 1-2 hours) to allow for phagocytosis.

-

Wash the cells with PBS to remove extracellular bacteria.

-

Add fresh medium containing gentamicin to kill any remaining extracellular bacteria.

-

Incubate for 1 hour, then wash the cells again and add fresh medium without gentamicin. This is time point zero (T0).

-

At T0 and subsequent time points (e.g., 24, 48, 72 hours), lyse the macrophages with sterile water or lysis buffer.

-

Plate serial dilutions of the lysate on appropriate agar plates.

-

Incubate the plates and count the CFUs to determine the number of intracellular bacteria at each time point.

Mip-Collagen Binding Assay

This assay quantifies the binding of Mip protein to collagen.

Materials:

-

Purified Mip protein (labeled with a fluorescent tag or detectable by a specific antibody).

-

Collagen-coated microplate.

-

Blocking buffer (e.g., PBS with 1% BSA).

-

Wash buffer (e.g., PBS with 0.05% Tween 20).

-

Detection reagent (e.g., fluorescent plate reader or secondary antibody conjugated to an enzyme for ELISA).

Procedure:

-

Block the collagen-coated wells with blocking buffer for 1 hour at room temperature.

-

Wash the wells with wash buffer.

-

Add different concentrations of the labeled Mip protein to the wells and incubate for 1-2 hours.

-

Wash the wells extensively to remove unbound Mip.

-

Quantify the amount of bound Mip using the appropriate detection method.

-

The dissociation constant (Kd) can be determined by plotting the bound Mip as a function of the Mip concentration and fitting the data to a binding isotherm.

Transwell Migration Assay

This assay can be adapted to assess the role of Mip in bacterial transmigration across a cell layer.

Materials:

-

Transwell inserts with a permeable membrane.

-

Epithelial cell line (e.g., NCI-H292).

-

Wild-type and Mip-deficient bacterial strains.

-

Cell culture medium.

Procedure:

-

Seed epithelial cells on the upper side of the transwell membrane and grow to confluence to form a barrier.

-

Add the bacterial strains to the upper chamber.

-

The lower chamber contains medium that may or may not have a chemoattractant.

-

Incubate for a specific period to allow for bacterial transmigration.

-

Quantify the number of bacteria that have migrated to the lower chamber by plating the medium on agar plates and counting CFUs.

Conclusion and Future Directions

The Macrophage Infectivity Potentiator protein is a key virulence factor for several important human pathogens. Its enzymatic activity and role in host-pathogen interactions make it a compelling target for the development of novel anti-infective agents. Further research is needed to fully elucidate the specific host cell signaling pathways that are modulated by Mip and to identify the full range of its substrates and interacting partners within both the bacterium and the host cell. A deeper understanding of these aspects will be crucial for the rational design of Mip inhibitors with therapeutic potential. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this important virulence factor.

References

- 1. Node, Edge and Graph Attributes [emden.github.io]

- 2. NF-kappaB and c-Jun-dependent regulation of macrophage inflammatory protein-2 gene expression in response to lipopolysaccharide in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. corning.com [corning.com]

- 4. Biochemical and Functional Analyses of the Mip Protein: Influence of the N-Terminal Half and of Peptidylprolyl Isomerase Activity on the Virulence of Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of Mip, a prolylisomerase from Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Attributes | Graphviz [graphviz.org]

- 7. Frontiers | Legionella pneumophila Strain 130b Evades Macrophage Cell Death Independent of the Effector SidF in the Absence of Flagellin [frontiersin.org]

- 8. Legionella pneumophila PPIase Mip Interacts with the Bacterial Proteins SspB, Lpc2061, and FlaA and Promotes Flagellation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Legionella pneumophila Mip, a Surface-Exposed Peptidylproline cis-trans-Isomerase, Promotes the Presence of Phospholipase C-Like Activity in Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrophage inflammatory protein - Wikipedia [en.wikipedia.org]

- 11. Simplified Quantitative Assay System for Measuring Activities of Drugs against Intracellular Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mip protein of Legionella pneumophila exhibits peptidyl-prolyl-cis/trans isomerase (PPlase) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of protein-protein interactions in Toll-like receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pattern-Recognition Receptors and Immunometabolic Reprogramming: What We Know and What to Explore - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. MIP-1alpha induces differential MAP kinase activation and IkappaB gene expression in human B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hypoxia induces macrophage inflammatory protein-2 (MIP-2) gene expression in murine macrophages via NF-kappaB: the prominent role of p42/ p44 and PI3 kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mip-IN-1 (CCL3L1-IN-1) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mip-IN-1, also known as CCL3L1-IN-1, is a non-competitive inhibitor of the chemokine CCL3L1 (also known as Macrophage Inflammatory Protein-1α or MIP-1α). CCL3L1 is a potent chemoattractant for various immune cells, including monocytes, lymphocytes, and neutrophils, and plays a crucial role in inflammatory and immunoregulatory processes.[1] It exerts its effects by binding to and activating G protein-coupled receptors (GPCRs), primarily CCR1 and CCR5.[2] Understanding the function of CCL3L1 and the effects of its inhibitors is vital for research in immunology, infectious diseases such as HIV, and cancer.

These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to study the biological functions of the CCL3L1-CCR5/CCR1 signaling axis.

Mechanism of Action

This compound functions as an inhibitor of CCL3L1-mediated signaling. Upon binding of CCL3L1 to its receptors (CCR1/CCR5), a cascade of intracellular events is initiated. This process, known as a chemokine-mediated signaling pathway, involves the activation of G proteins, leading to downstream effects such as cell migration (chemotaxis), calcium mobilization, and activation of various kinases.[1] this compound is designed to interfere with these processes, allowing researchers to probe the specific roles of CCL3L1 in their experimental systems.

Signaling Pathway

The binding of CCL3L1 to its receptors, CCR1 and CCR5, triggers a G protein-coupled signaling cascade. This pathway can involve the activation of Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-Activated Protein Kinases (MAPKs) such as ERK and JNK, and ultimately leads to the activation of transcription factors like NF-κB.[3] These signaling events orchestrate the cellular responses to CCL3L1, including chemotaxis and cytokine production.

Data Presentation

The following table summarizes typical concentration ranges for this compound and CCL3L1 in various cell culture applications. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell type and assay conditions.

| Application | Cell Type | Reagent | Concentration Range | Reference |

| Cell Proliferation | U251 Glioblastoma Cells | Recombinant CCL3L1 | 100 ng/mL | [4] |

| Chemotaxis | Human Monocytes | CCL2 (a monocyte chemoattractant) | 10 nM | [5] |

| Chemotaxis | Jurkat Cells (CXCR4+) | SDF-1α | 0.003 - 3.0 nM | [6] |

| T-cell Stimulation | Human PBMCs | LPS | 10 ng/mL | [7] |

| Receptor Binding | CCR5-expressing cells | MIP-1 (CCL3) | up to 300 nM (for non-specific binding) | [8] |

Experimental Protocols

Chemotaxis Assay (Transwell Migration)

This protocol is designed to assess the effect of this compound on CCL3L1-induced cell migration.

References

- 1. CCL3L1 - Wikipedia [en.wikipedia.org]

- 2. genecards.org [genecards.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The effects of monocytes on tumor cell extravasation in a 3D vascularized microfluidic model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 7. Functional effects of CCL3L1 copy number - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Mip-IN-1 for Studying Neisseria Infections: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Macrophage Infectivity Potentiator (Mip) protein is a surface-exposed virulence factor found in pathogenic Neisseria species, including Neisseria meningitidis and Neisseria gonorrhoeae. As a peptidyl-prolyl cis/trans isomerase (PPIase) of the FK506-binding protein (FKBP) family, Mip plays a crucial role in the intracellular survival of these bacteria within host cells, particularly macrophages.[1][2] Its involvement in key pathogenic processes makes it an attractive target for the development of novel anti-virulence agents. Mip-IN-1 is a potent, rapamycin-derived inhibitor of Neisseria Mip proteins.[3] By specifically targeting the enzymatic activity of Mip, this compound serves as a valuable chemical tool to investigate the role of this virulence factor in Neisseria infections and to evaluate the therapeutic potential of Mip inhibition. These application notes provide detailed protocols for utilizing this compound in key in vitro assays to study Neisseria pathogenesis.

Quantitative Data

The following tables summarize the inhibitory activity of this compound and other relevant Mip inhibitors against the Mip proteins of N. meningitidis and N. gonorrhoeae. This data is essential for determining appropriate experimental concentrations.

Table 1: In Vitro PPIase Inhibition of Neisseria Mip Proteins

| Inhibitor | Target Protein | IC50 (nM) | Reference |

| This compound (S,S-28i) | N. meningitidis Mip | Data not publicly available | |

| N. gonorrhoeae Mip | Data not publicly available | ||

| Rapamycin | N. gonorrhoeae Mip | Inhibition demonstrated | [2] |

| FK506 | N. gonorrhoeae Mip | Inhibition demonstrated | [4] |

| PipN3 | N. gonorrhoeae Mip | Inhibition demonstrated | [4] |

| PipN4 | N. gonorrhoeae Mip | Inhibition demonstrated | [4] |

Note: Specific IC50 values for this compound against Neisseria Mip proteins are not yet publicly available. Researchers should perform dose-response experiments to determine the optimal concentration for their specific assay.

Table 2: Cellular Activity of Mip Inhibitors against Neisseria spp.

| Inhibitor | Assay | Cell Line | Neisseria Strain | Effect | Reference |

| This compound (S,S-28i) | Macrophage Killing Assay | Macrophages | N. meningitidis, N. gonorrhoeae | Substantially improved macrophage killing | [3] |

| PipN3, PipN4 | Neutrophil Survival Assay | Neutrophils | N. gonorrhoeae | Affected survival in the presence of neutrophils | [4] |

| PipN3, PipN4 | Epithelial Cell Adhesion/Invasion/Survival | Epithelial cells | N. meningitidis | Inhibited adherence, invasion, and/or survival | [4] |

Experimental Protocols

Protocol 1: Macrophage Intracellular Survival Assay

This protocol is designed to assess the effect of this compound on the intracellular survival of Neisseria within macrophages.

Materials:

-

Neisseria meningitidis or Neisseria gonorrhoeae strain

-

Macrophage cell line (e.g., J774A.1, THP-1)

-

This compound (and vehicle control, e.g., DMSO)

-

Appropriate cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Gentamicin

-

1% Saponin in PBS

-

Tryptic Soy Agar (TSA) plates

-

Sterile water

Procedure:

-

Cell Culture: Seed macrophages in a 24-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Bacterial Preparation: Culture Neisseria on a TSA plate overnight. Resuspend colonies in cell culture medium to an OD600 of 0.1 (approximately 1 x 10^8 CFU/mL).

-

Inhibitor Treatment: Pre-treat the macrophage monolayer with varying concentrations of this compound (or vehicle control) for 1-2 hours before infection.

-

Infection: Infect the macrophage monolayer with the bacterial suspension at a multiplicity of infection (MOI) of 10. Centrifuge the plate at 200 x g for 5 minutes to synchronize the infection. Incubate for 1 hour at 37°C with 5% CO2.

-

Removal of Extracellular Bacteria: Wash the cells three times with PBS. Add fresh medium containing gentamicin (100 µg/mL) to kill extracellular bacteria and incubate for 1 hour.

-

Lysis of Macrophages: Wash the cells three times with PBS. Lyse the macrophages by adding 1% saponin in PBS to each well and incubating for 10 minutes at room temperature.

-

Quantification of Intracellular Bacteria: Serially dilute the lysate in PBS and plate onto TSA plates. Incubate the plates overnight at 37°C with 5% CO2.

-

Data Analysis: Count the colonies on the plates to determine the number of colony-forming units (CFU) per well. Compare the CFU counts from this compound treated wells to the vehicle control wells.

Protocol 2: Epithelial Cell Adhesion and Invasion Assay

This protocol allows for the quantification of Neisseria adhesion to and invasion of epithelial cells in the presence of this compound.

Materials:

-

Neisseria meningitidis or Neisseria gonorrhoeae strain

-

Epithelial cell line (e.g., A549, Hec-1-B)

-

This compound (and vehicle control)

-

Appropriate cell culture medium

-

PBS

-

Gentamicin

-

1% Saponin in PBS

-

TSA plates

-

Sterile water

Procedure:

-

Cell Culture: Seed epithelial cells in a 24-well plate to achieve a confluent monolayer on the day of infection.

-

Bacterial Preparation: Prepare the Neisseria inoculum as described in Protocol 1.

-

Inhibitor Treatment: Pre-treat the epithelial cell monolayer with this compound or vehicle control for 1-2 hours.

-

Infection: Infect the cells at an MOI of 100. Centrifuge and incubate for 2 hours.

-